N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a benzodioxole moiety linked via an acetamide group to a 1,2,4-triazole core. The triazole is substituted with a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N5O4S2/c27-26(28,29)15-4-3-5-17(10-15)34-22(12-33-18-6-1-2-7-21(18)40-25(33)36)31-32-24(34)39-13-23(35)30-16-8-9-19-20(11-16)38-14-37-19/h1-11H,12-14H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGXLJPDBNWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CN5C6=CC=CC=C6SC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 460.46 g/mol. The structural components include:
- Benzo[d][1,3]dioxole moiety
- Benzothiazole derivative
- Triazole ring system
- Thioacetamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance:
- Cytotoxicity Testing : The synthesized derivatives were tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. For example, one derivative exhibited an IC50 of 2.38 µM against HepG2 cells compared to doxorubicin's 7.46 µM .
-
Mechanisms of Action : The anticancer mechanisms were investigated through various assays:
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Annexin V-FITC assays showed increased apoptosis in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that these compounds could induce cell cycle arrest at specific phases.
- Mitochondrial Pathway Activation : The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) decreased upon treatment .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that the presence of specific functional groups significantly influences the biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Benzothiazole moiety | Critical for anticancer activity |
| Thioacetamide linkage | Important for binding interactions |
These findings suggest that modifications to the chemical structure can lead to enhanced efficacy and selectivity against cancer cells.
Case Studies and Research Findings
Several studies have been conducted on similar compounds with promising results:
- Benzothiazole Derivatives : A review highlighted various benzothiazole derivatives with significant anticancer activity against multiple cell lines. These compounds often exhibited mechanisms involving apoptosis and cell cycle disruption .
- In Vivo Studies : Animal model studies demonstrated that certain derivatives could reduce tumor size significantly without notable toxicity to normal tissues, indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression, further supporting their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of the thiazole and triazole moieties in this compound may enhance its biological activity against tumors by targeting specific pathways involved in cancer progression .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Studies on related thiazole derivatives have demonstrated their ability to reduce inflammation and pain in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, making this compound a candidate for further investigation in treating inflammatory diseases .
Synthetic Applications
Building Block for Drug Development
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Biological Research
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug development. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. This insight can guide future research aimed at optimizing its therapeutic profile and minimizing potential toxicity .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2021, researchers synthesized a series of thiazole derivatives related to this compound and evaluated their anticancer activity against several human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of related compounds. In vivo experiments demonstrated that these compounds could significantly reduce edema in animal models of inflammation. The mechanism was attributed to the suppression of inflammatory mediators such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrid Scaffolds
- N-((1-benzyl-1H-1,2,3-triazol-5-yl) methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) : These compounds () share a triazole-thiazole core but lack the benzodioxole and trifluoromethyl groups. The nitro and methoxy substituents in 10a-j contribute to moderate antimicrobial activity against E. coli, though bioactivity data for the target compound is unavailable .
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: This analog () contains a benzothiazole-triazole scaffold with a nitro group. nitro) may alter target selectivity .
Benzodioxole-Containing Derivatives
- N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (): This compound is structurally closest to the target molecule but substitutes the trifluoromethylphenyl group with a 4-methylphenyl moiety.
Thiadiazole and Oxadiazole Derivatives
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (): This thiadiazole derivative lacks the benzodioxole and thioether linkages. Its acetyl and methyl groups confer distinct electronic properties, with IR data showing C=O stretches at 1679 and 1605 cm⁻¹, compared to the target compound’s benzothiazolone carbonyl .
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Demonstrates how heterocyclic cores (e.g., triazole vs. thiadiazole) influence bioactivity, with triazoles generally offering better synthetic versatility .
Key Data Table: Structural and Physicochemical Comparisons
Q & A
Q. What synthetic methodologies are recommended for constructing the 4H-1,2,4-triazole core in this compound?
The triazole ring is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide intermediates can react with substituted benzaldehydes under basic conditions (e.g., NaOH) to form the triazole scaffold. Key steps include refluxing in ethanol or acetone, followed by recrystallization for purification. Anhydrous potassium carbonate is often used to deprotonate thiols during coupling reactions (e.g., forming thioether linkages) .
Q. How can the thioacetamide linker (-S-CH2-C(=O)-) be introduced into the structure?
The thioacetamide group is formed by reacting a thiol-containing intermediate (e.g., 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazole-3-thiol) with chloroacetamide derivatives. This nucleophilic substitution requires a base (e.g., K₂CO₃) in dry acetone under reflux (3–6 hours). Post-reaction workup involves filtration and recrystallization from ethanol to isolate the product .
Q. What analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and linker connectivity. For example, the benzo[d][1,3]dioxole protons appear as a singlet (~δ 6.0–6.5 ppm), while the trifluoromethyl group shows a distinct ¹⁹F NMR signal .
- Elemental analysis : Validates C, H, N, S, and F content with <0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the compound’s bioactivity?
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, the electron-withdrawing trifluoromethyl group enhances electrophilicity, potentially improving target binding .
- Molecular docking : Screen against biological targets (e.g., cancer-related kinases) using software like AutoDock Vina. The benzo[d]thiazol-2-one moiety may exhibit π-π stacking with aromatic residues in active sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response assays : Establish IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity).
- Structural analogs : Compare activity trends. For example, replacing the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl group in analogs can clarify substituent effects on potency .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity in heterocycle formation .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
Q. What in vitro assays are recommended for evaluating anticancer activity?
- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays. Compounds with a benzo[d][1,3]dioxole moiety have shown pro-apoptotic effects in prior studies .
Q. How do substituents on the triazole ring influence pharmacokinetic properties?
- LogP calculations : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : In vitro microsomal assays (e.g., liver microsomes) assess susceptibility to oxidation. The 1,3-benzodioxole group may slow metabolism due to steric hindrance .
Methodological Considerations
Designing a SAR study for this compound class:
- Core modifications : Compare 1,2,4-triazole vs. 1,3,4-thiadiazole cores.
- Substituent variations : Test analogs with halogens (Cl, F), methyl, or methoxy groups on the phenyl ring.
- Linker optimization : Replace thioacetamide with sulfonamide or amide groups to evaluate binding affinity changes .
Addressing low solubility in biological assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
